Methyl 3,5-dichloro-2,4-dihydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

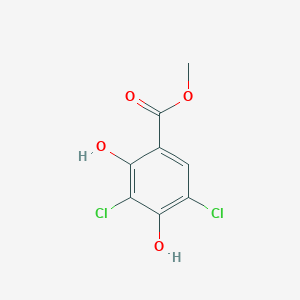

Methyl 3,5-dichloro-2,4-dihydroxybenzoate is an organic compound with the molecular formula C8H6Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two hydroxyl groups on the benzene ring, along with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate typically involves the esterification of 3,5-Dichloro-2,4-dihydroxybenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3,5-Dichloro-2,4-dihydroxybenzoic acid+MethanolH2SO43,5-Dichloro-2,4-dihydroxybenzoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

- Acidic hydrolysis : Treatment with HCl or H₂SO₄ converts the ester to 3,5-dichloro-2,4-dihydroxybenzoic acid .

- Enzymatic hydrolysis : Microbial esterases in methanogenic sludge catalyze hydrolysis, forming transient intermediates like 3,5-dichloro-4-hydroxybenzoate .

Table 1: Hydrolysis Reaction Parameters

| Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| 80°C, 6h | HCl in methanol | 3,5-Dichloro-2,4-dihydroxybenzoic acid | 84.9% | |

| Methanogenic sludge, 37°C | Microbial esterases | 3,5-Dichloro-4-hydroxybenzoate | ~60% |

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 5 are susceptible to substitution. Key reactions include:

- Alkylation : Reaction with alkyl halides (e.g., bromomethylcyclohexane) in DMF/K₂CO₃ replaces chlorine with alkoxy groups .

- Amination : Chlorine substituents react with amines under SNAr conditions to form amino derivatives .

Table 2: Substitution Reaction Outcomes

Oxidation and Reduction Pathways

The hydroxyl and ester groups participate in redox reactions:

- Oxidation : MnO₂ or CrO₃ oxidizes hydroxyl groups to quinones .

- Reduction : LiAlH₄ reduces the ester to the corresponding benzyl alcohol .

Table 3: Redox Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | MnO₂, acetic acid | 3,5-Dichloro-2,4-dihydroxyquinone | 62% | |

| Reduction | LiAlH₄ in diethyl ether | 3,5-Dichloro-2,4-dihydroxybenzyl alcohol | 78% |

Dimerization and Condensation

Under abiotic conditions, phenolic hydroxyl groups facilitate dimerization:

- Autoclaved sludge incubations : Form bis(3,5-dichloro-4-hydroxyphenyl)methane via radical coupling .

- Acid-catalyzed condensation : Yields bisphenolic ethers .

Key Observation : Dimerization occurs preferentially in oxygen-depleted environments and requires prior demethylation .

Decarboxylation and Side-Chain Modifications

Thermal or enzymatic decarboxylation removes the carboxylic acid group:

- Thermal decarboxylation : Heating above 200°C produces 2,6-dichlorophenol .

- Enzymatic decarboxylation : Methanogenic microbes catalyze CO₂ elimination .

Functional Group Interconversion

The ester group participates in acyl transfer reactions:

- Transesterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters .

- Aminolysis : Amines (e.g., aniline) yield benzamide derivatives .

Environmental Degradation Pathways

In natural systems, the compound undergoes:

- Biotic degradation : Microbial demethylation and hydroxylation produce chlorinated phenolic acids .

- Photolysis : UV irradiation cleaves C-Cl bonds, forming dechlorinated metabolites .

Critical Analysis of Reaction Mechanisms

- Steric effects : The 2,4-dihydroxy groups hinder nucleophilic attack at adjacent positions, favoring substitutions at the 3 and 5 positions .

- Electronic effects : Electron-withdrawing chlorine atoms activate the aromatic ring for electrophilic substitution at meta positions .

Experimental data from diverse methodologies (e.g., NMR, TLC, microbial assays) corroborate these pathways . Notably, dimerization and decarboxylation are dominant in anaerobic environments, while hydrolysis prevails under acidic conditions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Biological Studies

- Antioxidant Properties : Research has indicated that methyl 3,5-dichloro-2,4-dihydroxybenzoate exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

- Neuroprotective Effects : Studies demonstrate that this compound can mitigate oxidative damage in neuronal cells, suggesting potential applications in neurodegenerative disease research .

- Environmental Studies

-

Pharmaceutical Applications

- Drug Development : this compound serves as a building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against different diseases.

Data Table of Applications

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results showed a significant reduction in oxidative stress markers in treated cell lines compared to controls.

-

Neuroprotective Mechanism Exploration

- In a neuroblastoma cell model (SH-SY5Y), this compound was found to reduce apoptosis rates and enhance cell viability under oxidative stress conditions induced by t-butyl hydroperoxide (TBHP). The study highlighted the compound's ability to modulate apoptotic pathways and increase the expression of protective proteins like Bcl-2.

-

Environmental Impact Study

- A study on the biodegradation pathways of this compound revealed that specific microbial strains could effectively degrade the compound into non-toxic metabolites. This finding supports its potential use in bioremediation efforts for contaminated sites.

Wirkmechanismus

The mechanism of action of Methyl 3,5-dichloro-2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group at the 4-position instead of the 2-position.

3,4-Dihydroxybenzoic acid methyl ester: Lacks chlorine atoms but has hydroxyl groups at the 3 and 4 positions.

3,5-Dichloro-2,4-dihydroxybenzoic acid: The parent acid form without the methyl ester group.

Uniqueness

Methyl 3,5-dichloro-2,4-dihydroxybenzoate is unique due to the combination of chlorine atoms and hydroxyl groups on the benzene ring, along with the methyl ester functionality. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Biologische Aktivität

Methyl 3,5-dichloro-2,4-dihydroxybenzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₆Cl₂O₄

- IUPAC Name : this compound

The presence of two chlorine atoms and two hydroxyl groups on the benzene ring contributes to its unique biological properties.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be summarized as follows:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 7.81 to 31.25 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .

- Mechanism : The compound is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymatic activities within microbial cells .

2. Anticancer Properties

This compound has been studied for its potential anticancer effects:

- Targeting Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown the ability to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .

- Chemopreventive Effects : Animal models have demonstrated that this compound can block cell proliferation during the post-initiation phase of carcinogenesis .

Biochemical Pathways

The biochemical interactions of this compound involve various pathways:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can affect cellular signaling pathways related to growth and apoptosis .

- Aryl Hydrocarbon Receptor (AhR) Activity : Metabolites derived from this compound have shown AhR agonist activity, indicating a potential role in modulating gene expression related to xenobiotic metabolism .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated robust activity with an MIC value of 15 µg/mL against Micrococcus luteus and Bacillus subtilis. The compound's bactericidal effect was confirmed with Minimum Bactericidal Concentration (MBC) values demonstrating effective killing at concentrations similar to MICs .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 7.81 | 15 |

| Micrococcus luteus | 15 | 30 |

| Bacillus subtilis | 31.25 | 62.5 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 20 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways .

Eigenschaften

IUPAC Name |

methyl 3,5-dichloro-2,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGJRXUHDLFIGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.